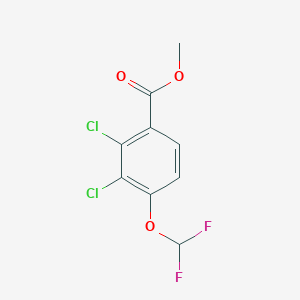

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2,3-dichloro-4-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-3-5(16-9(12)13)7(11)6(4)10/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNBPQHTXVGZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (Relevant Analogue)

This compound is a close analogue to methyl 2,3-dichloro-4-(difluoromethoxy)benzoate and shares the difluoromethoxy substitution pattern.

Step 1: Alkylation of Hydroxybenzaldehyde

- Starting from 3-hydroxy-4-(difluoromethoxy)benzaldehyde, reaction with cyclopropylmethyl bromide in the presence of potassium carbonate base in dimethylformamide (DMF) solvent.

- Reaction conditions: heating at 60–90°C for 1–3 hours.

- This results in 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to Benzoic Acid

- Oxidation of the aldehyde to the corresponding benzoic acid using sulfamic acid and sodium chlorite in glacial acetic acid.

- Reaction at room temperature for about 1 hour.

- The product, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is isolated by precipitation and filtration.

- Yield reported: approximately 97%.

Preparation of 4-Nitrophenyl Esters as Activated Intermediates

- The benzoic acid derivative is reacted with 4-nitrophenol in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in tetrahydrofuran (THF).

- Reaction temperature: 65–70°C for 1–2 hours.

- This forms 4-nitrophenyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate, an activated ester useful for further amide formation or esterification steps.

Reaction Conditions and Reagents Summary

Purification and Characterization

- Purification of intermediates and final products is typically achieved by crystallization, filtration, and washing steps.

- Chromatographic techniques such as column chromatography are used for isolating pure intermediates.

- Characterization includes:

- High Performance Liquid Chromatography (HPLC) for purity (>98–99%).

- Infrared Spectroscopy (IR) for functional group confirmation.

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

- Mass Spectrometry (MS) for molecular weight confirmation.

- X-ray diffraction for crystalline forms (noted in related compounds like roflumilast).

Research Findings and Industrial Relevance

- The synthetic routes described are optimized for industrial scalability, providing high yields and purity.

- Use of coupling agents like EDC·HCl facilitates efficient ester and amide bond formation under mild conditions.

- The oxidation step using sulfamic acid and sodium chlorite is a mild and high-yielding method for converting aldehydes to acids.

- The overall process minimizes the number of steps and harsh reagents compared to older methods, enhancing cost-effectiveness and environmental compatibility.

- Recovery and recycling of intermediates, such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, are feasible, improving process sustainability.

Summary Table of Key Preparation Steps for this compound and Analogues

| Intermediate / Product | Key Reaction Type | Reagents / Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| 3-Hydroxy-4-(difluoromethoxy)benzaldehyde | Starting material | Commercial or synthesized | - | Precursor for alkylation |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF, 60-90°C | ~80–90% | Alkylation of phenol group |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Oxidation | Sulfamic acid, sodium chlorite, AcOH, RT | ~97% | Mild oxidation of aldehyde to acid |

| 4-Nitrophenyl ester of above acid | Esterification (activated) | 4-Nitrophenol, EDC·HCl, THF, 65–70°C | High | Activated ester for coupling |

| This compound | Esterification | Acid chloride + MeOH or Fischer esterification | Standard yields expected | Final methyl ester product |

| Aromatic dichlorination (if required) | Electrophilic substitution | Sulfuryl chloride or NCS | Variable | For introducing 2,3-dichloro substituents |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atoms in Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Products include amides, thioethers, and other substituted derivatives.

Oxidation: Products include carboxylic acids and other oxidized forms.

Reduction: Products include alcohols and other reduced forms.

Scientific Research Applications

Chemical Synthesis

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate serves as a crucial building block in organic synthesis. It is utilized to produce more complex organic molecules through various chemical reactions:

- Substitution Reactions : The chlorine atoms can be replaced with nucleophiles such as amines or thiols, allowing for the creation of derivatives with altered biological activities.

- Reduction and Oxidation : The ester group can be reduced to an alcohol using lithium aluminum hydride, while the methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Biological Research

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition or receptor modulation.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate:

- Drug Development : Its unique structure allows for modifications that can enhance drug efficacy and specificity. The difluoromethoxy group may improve binding affinity to biological targets, which is critical in drug design.

- Mechanism of Action : The compound's mechanism may involve interactions with specific enzymes or receptors, potentially leading to therapeutic effects against various diseases.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals:

- Chemical Manufacturing : It plays a role in synthesizing agrochemicals and other specialty materials due to its reactivity and ability to form derivatives with desired properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Protein Degradation Systems : Research indicates that benzoic acid derivatives can promote proteasomal and autophagic pathways in human fibroblasts, suggesting applications in anti-aging therapies.

- In Silico Studies : Computational analyses have shown that derivatives can act as putative binders for cathepsins B and L—enzymes involved in protein degradation—indicating potential drug development avenues targeting these enzymes.

- Toxicity Assessments : Evaluations of similar compounds reveal low cytotoxicity at therapeutic concentrations. Continuous assessment of this compound's safety profile will be essential for its future applications .

Mechanism of Action

The mechanism of action of Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate and related compounds:

Key Observations:

Halogenation vs. Hydroxylation : The target compound’s dichloro and difluoromethoxy groups confer higher lipophilicity (predicted Log P ~3.5) compared to hydroxylated analogs like Methyl 2,4-dihydroxy-6-methyl benzoate (Log P ~1.2), reducing aqueous solubility but enhancing membrane permeability.

Positional Isomerism : Methyl 4-chloro-2-(difluoromethoxy)benzoate () differs in substituent positions, leading to distinct reactivity. The 2,3-dichloro configuration in the target compound may increase steric hindrance, affecting nucleophilic aromatic substitution rates.

Functional Group Diversity : Unlike sulfonylurea-based herbicides (e.g., bensulfuron-methyl), the target compound lacks a sulfonyl bridge, suggesting different modes of action if used in agrochemicals.

Physicochemical and Toxicological Properties

Solubility and Stability :

- The dichloro and difluoromethoxy groups likely reduce solubility in polar solvents compared to methyl or methoxy-substituted benzoates (e.g., Methyl 3-methoxybenzoate in ).

- Storage conditions for Methyl 4-chloro-2-(difluoromethoxy)benzoate (0–6°C, ) suggest that the target compound may require similar低温 storage due to hydrolytic sensitivity.

- Toxicity Profile: Alkyl benzoates with halogen substituents (e.g., Methyl 2-chlorobenzoate in ) are associated with higher cytotoxicity compared to non-halogenated analogs. The target compound’s dual chlorine atoms may exacerbate this effect, necessitating careful handling.

Biological Activity

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate is a chemical compound with notable biological activity, primarily due to its unique structural features. This article examines its biological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHClFO

- Molecular Weight : Approximately 271.04 g/mol

- Functional Groups : Contains two chlorine atoms and a difluoromethoxy group attached to a benzoate moiety.

These features contribute to its reactivity and interactions with biological systems.

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor or modulator of receptor functions. The difluoromethoxy group enhances its binding affinity to various biological targets, which is crucial for its potential therapeutic applications.

The compound may interact with enzymes involved in metabolic pathways or receptors that regulate physiological processes. Such interactions can lead to modulation of signaling pathways, making it valuable in drug development.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that the compound effectively inhibited specific enzymes linked to inflammatory responses, suggesting potential applications in treating inflammatory diseases. The inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity.

-

Receptor Modulation :

- Interaction studies revealed that this compound could modulate receptor signaling pathways associated with neurotransmission. This activity positions it as a candidate for further research into neuropharmacology.

-

Antimicrobial Activity :

- Preliminary assays showed that the compound exhibited antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate | CHClFO | Different position of difluoromethoxy group |

| Methyl 4-chloro-5-(difluoromethoxy)benzoate | CHClFO | Varies in chlorine positioning |

| Methyl 3-chloro-4-(difluoromethoxy)benzoate | CHClFO | Variations in chlorine placement |

The specific arrangement of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of methyl benzoate derivatives typically involves esterification, halogenation, and functional group protection. For example:

- Halogenation and Substitution: Start with 4-hydroxybenzoic acid derivatives. Introduce difluoromethoxy groups via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) under anhydrous conditions. Chlorination at positions 2 and 3 can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane .

- Esterification: React the substituted benzoic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester .

Optimization Steps:- Vary solvent polarity (e.g., DMSO vs. ethanol) to improve yield.

- Test reaction temperatures (reflux vs. room temperature) and times (e.g., 12–24 hours for stirring).

- Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoromethoxy at position 4, chlorines at 2 and 3). Fluorine coupling (²J₃₄ ~ 45–50 Hz) in ¹⁹F NMR can validate the difluoromethoxy group .

- Mass Spectrometry: High-resolution ESI-MS or GC-MS to confirm molecular weight (C₉H₆Cl₂F₂O₃, exact mass: 292.96 g/mol).

- Purity Assessment:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against known standards .

- Melting Point: Compare observed m.p. with literature values (if available) to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. null effects) may arise from:

- Purity Issues: Impurities (e.g., unreacted chlorine residues) can skew results. Re-synthesize the compound using deuterated analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid-d3 ) as internal standards to track byproducts.

- Assay Variability: Standardize bioactivity testing (e.g., MIC for antimicrobial studies) across labs. Use positive controls (e.g., pantoprazole sodium for proton pump inhibition ) and validate cell-line responsiveness.

- Structural Analog Comparison: Test derivatives (e.g., 4-methoxy or 4-nitro variants ) to isolate the role of the difluoromethoxy group.

Q. What strategies are recommended for studying regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: Regioselectivity in further functionalization (e.g., nitration or sulfonation) can be predicted via:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian09) to map electron density and identify reactive sites (e.g., para to chlorine substituents).

- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels at specific positions to track substitution patterns using NMR .

- Competitive Reactions: Compare reaction outcomes under varying conditions (e.g., HNO₃/H₂SO₄ vs. AcONO₂) to assess kinetic vs. thermodynamic control .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

Methodological Answer:

- Accelerated Stability Studies:

- Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-visible). Monitor degradation via HPLC and LC-MS.

- Likely degradation pathways: Hydrolysis of the ester group to form 2,3-dichloro-4-(difluoromethoxy)benzoic acid .

- Stabilization Strategies:

- Store in amber vials under inert gas (N₂/Ar) at −20°C.

- Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Reference Standardization: Cross-validate spectra with databases (e.g., ChemIDplus or PubChem ).

- Solvent and Concentration Effects: Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d6) and adjust concentrations to eliminate aggregation artifacts.

- Collaborative Verification: Share raw data (FID files) with independent labs for reproducibility checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.